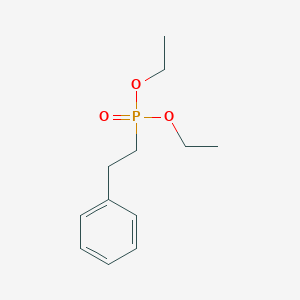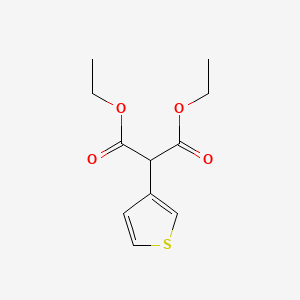
Diethyl (3-thienyl)malonate
概要
説明
Diethyl (3-thienyl)malonate is a compound with the molecular formula C11H14O4S . It is a derivative of diethyl malonate, which is a diethyl ester of malonic acid . Diethyl malonate occurs naturally in grapes and strawberries and is used in perfumes and to synthesize other compounds such as barbiturates, artificial flavorings, vitamin B1, and vitamin B6 .
Synthesis Analysis
The synthesis of diethyl malonate and its derivatives typically involves the reaction of the sodium salt of chloroacetic acid with sodium cyanide, producing the nitrile. This intermediate is then treated with ethanol in the presence of an acid catalyst . The malonic ester synthesis takes place in four steps: enolate formation, alkylation, ester hydrolysis, and protonation .Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 16 non-H bonds, 7 multiple bonds, 7 rotatable bonds, 2 double bonds, 5 aromatic bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 Thiophene .Chemical Reactions Analysis
Diethyl malonate can undergo a variety of reactions due to the special chemical structure. The methylene group in the middle of the molecule is neighbored by two carbonyl groups, making it more acidic. The -H on the methylene group can be replaced by metal sodium, while the ester’s structure is unstable and prone to decarboxylation to generate malonic acid .Physical And Chemical Properties Analysis
Diethyl (3-thienyl)malonate has a molecular weight of 242.29 and a density of 1.199 .科学的研究の応用
Synthesis of Anticancer Drugs : Diethyl malonate derivatives, such as Diethyl 2-(2-chloronicotinoyl)malonate, have been identified as important intermediates in the synthesis of small molecule anticancer drugs. These derivatives act on cancer cell growth signaling pathways, further hindering cell growth and promoting apoptosis (Xiong et al., 2018).
Chemical Reactions and Synthesis : Studies have shown that diethyl malonate can undergo regioselective single and double conjugate additions, forming various compounds useful in synthetic chemistry (Grecian, Wrobleski, & Aubé, 2005).
Use in Cyclocondensation Reactions : The use of malonates, including diethyl malonates, as reagents in cyclocondensation reactions to create six-membered heterocycles has been documented, showcasing their versatility in organic synthesis (Stadlbauer et al., 2001).
Oxidative Dimerization : Research has explored the oxidative dimerization of Diethyl 3-Thienylmalonate, leading to the synthesis of benzo[1,2-b:4,5-b']dithiophene derivatives. This indicates its potential application in the development of complex organic molecules (Citterio et al., 1996).
Synthesis of Heterocyclic Systems : Diethyl malonate derivatives have been used in the synthesis of a wide range of heterocyclic sulfone systems, demonstrating their reactivity and utility in creating diverse chemical structures (Elkholy, 2008).
Preparation of Biological Active Compounds : Diethyl malonate has been used in the one-pot synthesis of thieno[2,3-b]thiophenes, which are useful starting materials for the synthesis of biologically active compounds (El-Saghier, 1993).
Safety And Hazards
将来の方向性
Diethyl malonate and its derivatives have been widely used in the synthesis of various compounds, including pharmaceutical intermediates, pesticide intermediates, amino acids, coumarin, liquid crystal materials, insect warning pheromones, and antibacterial derivatives . The future directions of research and application of diethyl malonate and its derivatives are likely to continue in these areas.
特性
IUPAC Name |
diethyl 2-thiophen-3-ylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4S/c1-3-14-10(12)9(11(13)15-4-2)8-5-6-16-7-8/h5-7,9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AURROROYQPIDRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CSC=C1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191231 | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (3-thienyl)malonate | |
CAS RN |
37784-67-1 | |
| Record name | 1,3-Diethyl 2-(3-thienyl)propanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37784-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037784671 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10191231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (3-thienyl)malonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.770 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

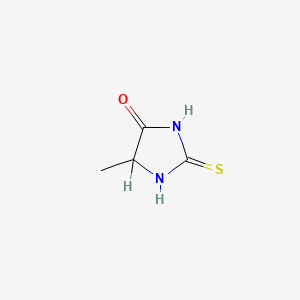
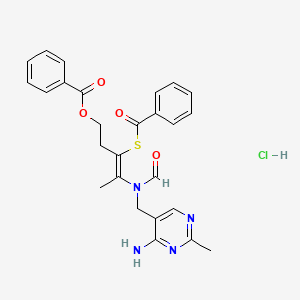
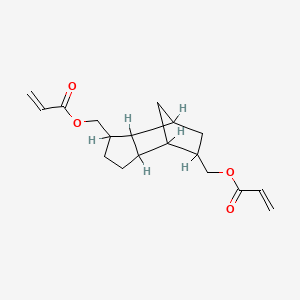
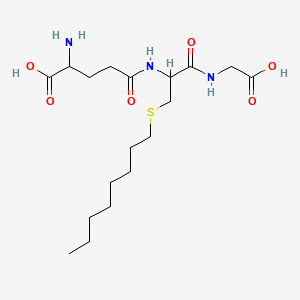
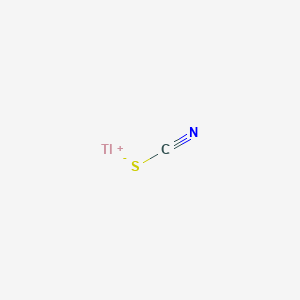
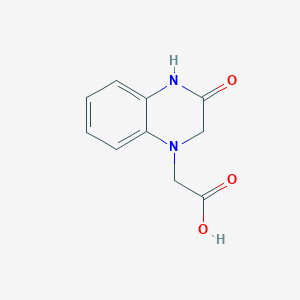
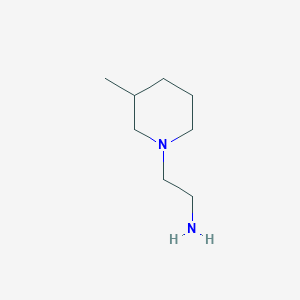
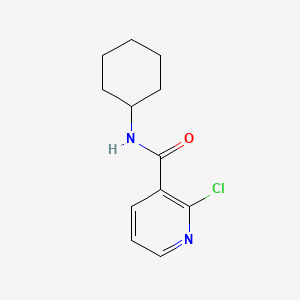
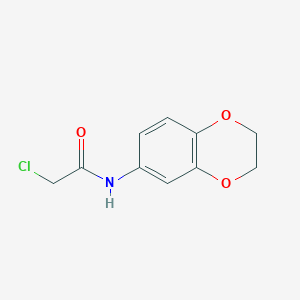
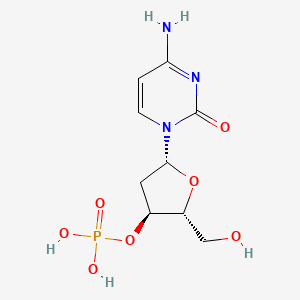
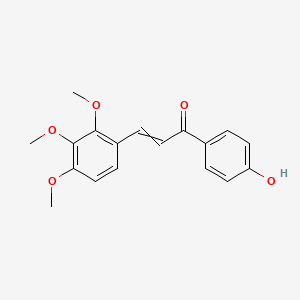
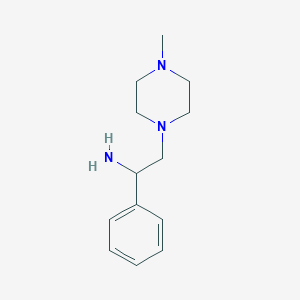
![2-methyl-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]prop-2-enamide](/img/structure/B1598261.png)
